1-(Thiophen-2-yl)prop-2-en-1-one
Overview
Description
1-(Thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of vinyl ketones It is characterized by the presence of a thiophene ring attached to a vinyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl 2-thiophenecarboxylate with an appropriate ketone under the influence of lithium diisopropylamide (LDA) . Another method includes the use of ethyl chloroformate and diisopropylethylamine as reagents .
Industrial Production Methods: Industrial production of thienyl vinyl ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thienyl alcohols.
Substitution: It can participate in substitution reactions, particularly in the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Thienyl sulfoxides and sulfones.
Reduction: Thienyl alcohols.
Substitution: Halogenated thienyl vinyl ketones.
Scientific Research Applications
1-(Thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use in drug development.
Industry: It is used in the production of polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of thienyl vinyl ketone involves its ability to undergo polymerization through radical, cationic, and anionic mechanisms . The stabilization of the produced radical active center is a key factor in its polymerization process. Additionally, its ability to form cross-linked polymers under UV irradiation is of particular interest in materials science .
Comparison with Similar Compounds
- Phenyl vinyl ketone
- Methyl vinyl ketone
- Ethyl vinyl ketone
Comparison: 1-(Thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other vinyl ketones. This makes it particularly useful in the synthesis of materials with specific electronic characteristics, such as organic semiconductors . Additionally, the thiophene ring enhances its reactivity in various chemical reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
1-thiophen-2-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRUYUFRXMHMCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.